

# activated charcoal impact on acoziborole pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Acoziborole

CAS No.: 1266084-51-8

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## Experimental Evidence and Data

The key findings come from a Phase I, first-in-human study of **acoziborole**, which included specific parts to evaluate the effect of activated charcoal [1] [2].

The following table summarizes the design and key pharmacokinetic (PK) findings from the parts of the study that involved activated charcoal:

Study Part & Description	Cohorts / Doses	Activated Charcoal Regimen	Key Pharmacokinetic Finding
<b>Part I (SAD):</b> Charcoal administered to most cohorts to aid drug elimination [1] [2]	Doses from 20 mg to 1200 mg (all except Cohorts 1 & 9)	60 g once daily, starting 24 hours post-dose (on Day 5) and continuing for 7 days [1] [2]	The long half-life (>400 h) persisted. Charcoal had little impact on PK, except at the 20 mg dose [1] [2].

| **Part IV (PK Study):** Specifically designed to assess charcoal's impact [1] [2] | 20 mg **acoziborole** (capsule) | **Cohort 1:** 60 g charcoal once daily for 7 days. **Cohort 2:** 20 g charcoal three times daily for 7 days. Dosing started 24 hours post-**acoziborole** [1] [2]. | Impact was observed, but the study was likely underpowered (only 3 subjects per cohort) [1] [2]. || **Part VI (Bioequivalence & PK):** Further evaluation

with a more intensive charcoal regimen [2] | 40 mg & 160 mg **acoziborole** (tablet) | 50 g activated charcoal starting on Day 5, then every 4 hours for 3 days [2] | Intensive regimen was used, but no specific PK reduction was reported in the available summary [2]. |

## Detailed Experimental Protocols

For researchers looking to understand or replicate the methodology, here are the detailed protocols from the Phase I study.

**Objective:** To evaluate the effect of activated charcoal on the plasma concentration of **acoziborole** [1] [2].

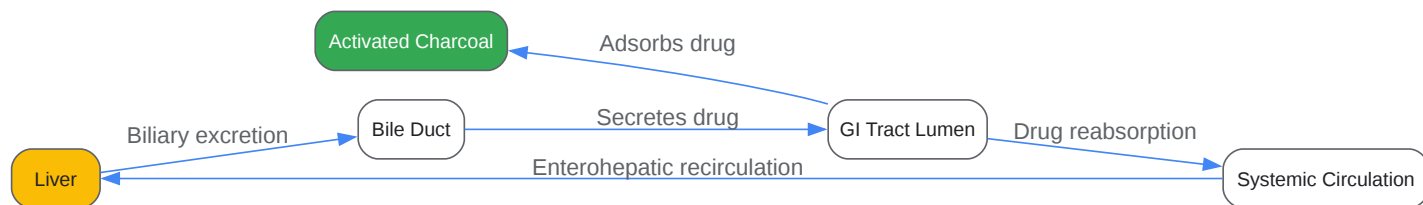
- **Subjects:** Two cohorts of three healthy male volunteers each [1] [2].
- **Acoziborole Administration:** A single oral 20 mg dose in capsule form, after an overnight fast [1] [2].
- **Charcoal Administration (Intervention):**
  - **Cohort 1:** Received 60 g of activated charcoal (Toxicarb) in an oral suspension (20 g/100 mL) 10 minutes before breakfast for seven consecutive days. Dosing started 24 hours after **acoziborole** administration [1] [2].
  - **Cohort 2:** Received 20 g of activated charcoal three times daily, 10 minutes before each meal, for seven consecutive days. Dosing started 24 hours after **acoziborole** administration [1] [2].
- **Pharmacokinetic Sampling:** Blood samples for plasma PK analysis were collected up to 192 hours (8 days) post-dose [1] [2].

**Objective:** To evaluate bioequivalence between tablet and capsule formulations and further explore the impact of a high-dose activated charcoal regimen [2].

- **Subjects:** Two cohorts of six participants [2].
- **Acoziborole Administration:** Single doses of 40 mg or 160 mg **acoziborole** in tablet form [2].
- **Charcoal Administration (Intervention):** Both cohorts received 50 g of activated charcoal starting on Day 5 in the morning, and then every 4 hours for 3 days, with one final single dose at a follow-up visit [2].

## Mechanism and Troubleshooting

The following diagram illustrates the physiological process that activated charcoal aims to interrupt, and the proposed mechanism of action.



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Based on the available evidence, here are answers to potential troubleshooting questions:

- **Does activated charcoal effectively reduce systemic exposure of acoziborole?** The evidence suggests it has **limited clinical impact**. Despite preclinical data indicating mild enterohepatic recirculation, clinical results showed that even intensive and prolonged charcoal regimens did not substantially accelerate the elimination of **acoziborole**, which has an extremely long half-life (>400 hours) [1] [2].
- **What is the optimal timing for activated charcoal administration?** In the cited studies, charcoal was administered 24 hours or more after the **acoziborole** dose. This timing is designed to interrupt potential enterohepatic recirculation after the drug has been systemically absorbed and excreted into the bile, rather than to prevent initial absorption [1] [2].
- **Why is the evidence considered preliminary?** The parts of the study specifically designed to test charcoal's effect (Parts IV and VI) were small (only 3 subjects per cohort in Part IV) and the overall data on this interaction comes from a single clinical trial [1] [2].

## Seeking Further Information

The data on this specific interaction is limited. For a more complete understanding, you may consult:

- **The primary source:** The full text of the Phase I study, "Determination of the Optimal Single Dose Treatment for **Acoziborole**..." (*Clinical Pharmacokinetics*, 2023) [1] [2].
- **Clinical trial records:** Details on ClinicalTrials.gov (identifier NCT01533961) may contain additional data [1] [2].

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## References

1. Determination of the Optimal Single Dose Treatment for ... [pmc.ncbi.nlm.nih.gov]
2. Determination of the Optimal Single Dose Treatment for Acoziborole ... [link.springer.com]

To cite this document: Smolecule. [activated charcoal impact on acoziborole pharmacokinetics].

Smolecule, [2026]. [Online PDF]. Available at:

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